molecular formula C21H17N3OS B15097150 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide

Cat. No.: B15097150
M. Wt: 359.4 g/mol
InChI Key: MSWPSIYIMQSAKQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific conditions. The reaction is often catalyzed by agents such as piperidine in ethanol solvent . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, hydroxybenzotriazole (HOBT), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the central nervous system. Molecular docking studies have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H17N3OS/c1-24(14-15-8-3-2-4-9-15)21(25)16-10-7-13-22-19(16)20-23-17-11-5-6-12-18(17)26-20/h2-13H,14H2,1H3

InChI Key

MSWPSIYIMQSAKQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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